Cas no 1891836-76-2 (3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine)
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine
- 1891836-76-2
- EN300-1989084
-
- Inchi: 1S/C11H10N2O4/c1-14-8-4-10-9(15-5-16-10)2-6(8)7-3-11(12)17-13-7/h2-4H,5,12H2,1H3
- InChI Key: RWPHWHKFEWCXID-UHFFFAOYSA-N
- SMILES: O1COC2C=C(C(C3C=C(N)ON=3)=CC1=2)OC
Computed Properties
- Exact Mass: 234.06405680g/mol
- Monoisotopic Mass: 234.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 79.7Ų
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989084-0.05g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 0.05g |
$1212.0 | 2023-09-16 | ||
| Enamine | EN300-1989084-0.1g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 0.1g |
$1269.0 | 2023-09-16 | ||
| Enamine | EN300-1989084-0.25g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 0.25g |
$1328.0 | 2023-09-16 | ||
| Enamine | EN300-1989084-0.5g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 0.5g |
$1385.0 | 2023-09-16 | ||
| Enamine | EN300-1989084-1.0g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1989084-2.5g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 2.5g |
$2828.0 | 2023-09-16 | ||
| Enamine | EN300-1989084-5.0g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1989084-10.0g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1989084-1g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 1g |
$1442.0 | 2023-09-16 | ||
| Enamine | EN300-1989084-5g |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine |
1891836-76-2 | 5g |
$4184.0 | 2023-09-16 |
3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine
Research Briefing on 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine (CAS: 1891836-76-2) in Chemical Biology and Pharmaceutical Applications
The compound 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine (CAS: 1891836-76-2) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a 1,2-oxazole core linked to a methoxy-substituted dioxaindane moiety, has garnered attention due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, revealing intriguing pharmacological properties that warrant further investigation.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine through a novel [3+2] cycloaddition strategy. The researchers optimized the reaction conditions to achieve a yield of 78% with excellent purity (>98%), as confirmed by HPLC and NMR analysis. The compound's stability under physiological conditions was also assessed, demonstrating favorable pharmacokinetic properties for potential therapeutic applications.
Biological screening has revealed that this compound exhibits selective inhibitory activity against several kinase targets implicated in inflammatory diseases and cancer. In particular, preliminary data from cell-based assays show potent inhibition of p38 MAP kinase (IC50 = 42 nM) and JAK3 (IC50 = 68 nM), with significantly reduced activity against related kinases, suggesting promising selectivity. Molecular docking studies indicate that the 1,2-oxazol-5-amine moiety plays a critical role in ATP-competitive binding to these kinase targets.
Recent preclinical evaluations have demonstrated the compound's efficacy in animal models of rheumatoid arthritis and psoriasis. Administered orally at 10 mg/kg twice daily, the compound showed significant reduction in disease markers (p < 0.01 compared to control) with minimal observed toxicity. These findings, presented at the 2024 American Chemical Society National Meeting, position 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine as a potential lead compound for further optimization in anti-inflammatory drug development.
The compound's unique chemical structure has also attracted interest in chemical biology applications. Researchers have successfully incorporated it into PROTAC (Proteolysis Targeting Chimera) molecules, leveraging its kinase-binding properties to develop targeted protein degradation tools. Early results show efficient degradation of target proteins in the 50-100 nM range, opening new avenues for therapeutic intervention and biological probe development.
Ongoing research is exploring structure-activity relationships (SAR) around the core scaffold, with particular focus on modifications to the methoxy group and oxazole ring. Preliminary data suggest that certain substitutions can significantly enhance both potency and metabolic stability. The compound's relatively simple synthetic route and favorable physicochemical properties (cLogP = 2.1, PSA = 78 Ų) make it an attractive starting point for medicinal chemistry optimization programs.
In conclusion, 3-(6-methoxy-1,3-dioxaindan-5-yl)-1,2-oxazol-5-amine represents a versatile chemical scaffold with demonstrated biological activity and potential for multiple therapeutic applications. Its recent emergence in the literature suggests growing interest in this chemical space, with several pharmaceutical companies reportedly evaluating derivatives in their discovery pipelines. Future research directions likely include further optimization of pharmacokinetic properties, expansion of biological target space, and exploration of novel drug delivery approaches for this promising compound class.
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